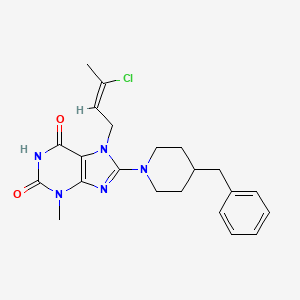

(Z)-8-(4-Benzylpiperidin-1-yl)-7-(3-Chlorbut-2-en-1-yl)-3-methyl-1H-purin-2,6(3H,7H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a benzylpiperidine moiety and a chlorobutene chain

Wissenschaftliche Forschungsanwendungen

Krebsforschung und zielgerichtete Therapien

STK573230 wurde auf seine potenzielle Rolle bei der Krebsbehandlung untersucht. Forscher haben seine Auswirkungen auf Zellproliferation, Apoptose und Metastasierung untersucht. Es kann spezifische Kinasen hemmen, die an Tumorwachstumspfaden beteiligt sind, was es zu einem Kandidaten für zielgerichtete Therapien macht. Immunhistochemische Studien haben seine Expression in menschlichen Leberkrebstumoren gezeigt, was seine Relevanz beim hepatozellulären Karzinom nahelegt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperidine and chlorobutene substituents. Key steps may include:

N-alkylation: Introduction of the benzylpiperidine group through N-alkylation reactions.

Halogenation: Incorporation of the chlorine atom via halogenation reactions.

Alkene formation: Formation of the chlorobutene chain through elimination reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the alkene and piperidine moieties.

Reduction: Reduction reactions can occur at the alkene and purine core, potentially leading to hydrogenated derivatives.

Substitution: The chlorine atom in the chlorobutene chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydrogenated products with reduced double bonds.

Substitution: Substituted products with different functional groups replacing the chlorine atom.

Chemistry:

Synthesis of Derivatives:

Biology:

Biological Probes: The compound’s structure allows it to be used as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine:

Pharmacological Research: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The benzylpiperidine moiety suggests potential binding to neurotransmitter receptors, while the purine core may interact with nucleotide-binding proteins.

Vergleich Mit ähnlichen Verbindungen

Caffeine: A well-known purine derivative with stimulant properties.

Theophylline: Another purine derivative used in respiratory medicine.

Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Comparison:

Uniqueness: (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a benzylpiperidine moiety and a chlorobutene chain, which are not present in the similar compounds listed above.

Applications: While caffeine and theophylline are primarily used for their stimulant and bronchodilator effects, respectively, the compound may have broader applications in medicinal chemistry and material science.

Biologische Aktivität

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- IUPAC Name : (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C21H26ClN5O2

- Molecular Weight : 401.91 g/mol

The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, the purine structure may suggest activity related to adenosine receptors, which are crucial in numerous physiological processes.

Antagonistic Properties

Research indicates that compounds containing a benzylpiperidine structure often exhibit antagonistic properties towards chemokine receptors. For instance, studies have shown that benzylpiperidines can act as potent small molecule antagonists for CC chemokine receptor types, particularly CCR3. This receptor is involved in inflammatory responses and is a target for treating conditions like asthma and allergies .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds similar to (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been studied for their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Studies

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the piperidine and purine rings can enhance the binding affinity and selectivity towards specific receptors. For example, introducing electron-withdrawing groups such as chlorine can significantly increase the potency against certain targets.

In Vitro Studies

In vitro assays demonstrate that (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits dose-dependent inhibition of cell migration and proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

8-(4-benzylpiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN5O2/c1-15(23)8-13-28-18-19(26(2)22(30)25-20(18)29)24-21(28)27-11-9-17(10-12-27)14-16-6-4-3-5-7-16/h3-8,17H,9-14H2,1-2H3,(H,25,29,30)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATZJEFSBWWIRH-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.